molecular formula C27H26ClN3O4S B6526604 4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride CAS No. 1135208-71-7

4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride

Cat. No. B6526604
CAS RN: 1135208-71-7
M. Wt: 524.0 g/mol
InChI Key: YAQYKKBXXMTKSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoyl group, a dimethylamino group, and a benzamide group. These groups can have various properties and reactivities depending on their environment and the other groups they are attached to .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, without specific data or a known structure, it’s difficult to provide an analysis for this compound .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present and their environment. For example, the benzoyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the compound .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S.ClH/c1-29(2)13-6-14-30(27-28-21-15-22-23(34-17-33-22)16-24(21)35-27)26(32)20-11-9-19(10-12-20)25(31)18-7-4-3-5-8-18;/h3-5,7-12,15-16H,6,13-14,17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQYKKBXXMTKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride

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